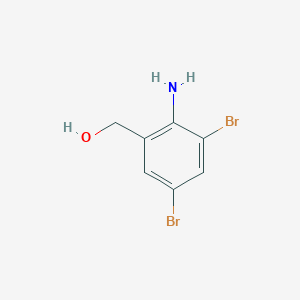

(2-Amino-3,5-dibromophenyl)methanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-3,5-dibromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUMSGGCKVMYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612343 | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50739-76-9 | |

| Record name | 2-Amino-3,5-dibromobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50739-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050739769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-3,5-dibromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2-amino-3,5-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-AMINO-3,5-DIBROMOPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOB7W7C9SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional safety and handling guidance. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a halogenated aromatic compound primarily known in the pharmaceutical industry as a process impurity and reference standard. It is identified as Ambroxol EP Impurity A and Bromhexine EP Impurity A, making its synthesis, characterization, and quantification critical for the quality control of these active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 50739-76-9 | |

| Molecular Formula | C₇H₇Br₂NO | |

| Molecular Weight | 280.94 g/mol | |

| Appearance | White to off-white or pale yellow solid | |

| Melting Point | 146-148 °C | |

| Boiling Point | 366.3 ± 37.0 °C at 760 mmHg (Predicted) | |

| Density | 2.037 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 175.3 °C | |

| pKa | 13.83 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere. |

Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| SMILES | OCC1=CC(Br)=CC(Br)=C1N | [1] |

| InChI | InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |

| InChIKey | GHUMSGGCKVMYGH-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of 2-Amino-3,5-dibromobenzaldehyde.[4] This method is effective for producing the compound on a laboratory or industrial scale.[5]

Reaction Scheme:

Materials and Equipment:

-

2-Amino-3,5-dibromobenzaldehyde (100 kg)

-

Absolute Ethanol (240 kg)

-

Potassium Borohydride (KBH₄) (12 kg)

-

1000L Glass-lined reactor with stirring mechanism

-

2000L Reactor for crystallization

-

Centrifuge with filter bag

-

Hot air circulating oven

-

pH test paper

-

Stainless steel trays

Procedure:

-

Reaction Setup: Charge the 1000L glass-lined reactor with 240 kg of absolute ethanol and 100 kg of 2-Amino-3,5-dibromobenzaldehyde.

-

Reduction: Begin stirring the mixture to ensure homogeneity. Slowly add 12 kg of potassium borohydride in six equal portions. Control the rate of addition to maintain the reaction temperature at 20°C.

-

Reaction Monitoring: Continue stirring the reaction mixture at 20°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Crystallization: Once the reaction is complete, transfer the reaction liquid to a 2000L reactor. Cool the solution to a temperature range of 0-10°C to induce crystallization.

-

Isolation: Prepare a centrifuge with a clean filter bag. Transfer the crystallized slurry to the centrifuge and perform spin filtration to separate the solid product.

-

Washing: Wash the isolated solid material with water until the filtrate is neutral, as verified with pH test paper.

-

Drying: Spin dry the material in the centrifuge. Evenly spread the semi-dried intermediate on clean stainless steel trays to a thickness of 1-2 cm.

-

Final Drying: Place the trays in a hot air circulating oven and dry at 80°C until the moisture content is below 0.5% (approximately 6 hours).

-

Yield: After cooling, the final product is weighed. This process typically yields around 100.20 kg (99.5% yield) of this compound.[4]

Analytical Protocol: Use as a Reference Standard in HPLC

This compound is used as a reference standard for the quantification of Ambroxol Impurity A or Bromhexine Impurity A in the respective APIs. The following is a general workflow for its use in an HPLC-based impurity profiling assay.

Objective: To identify and quantify this compound in a sample of Ambroxol or Bromhexine API.

Materials and Equipment:

-

This compound reference standard

-

API sample (Ambroxol or Bromhexine)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, water, buffer)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution Preparation: Accurately weigh the API sample and dissolve it in the same diluent to a known concentration.

-

HPLC Method:

-

Set up the HPLC system with an appropriate column and mobile phase (isocratic or gradient elution). The specific parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength) must be developed and validated for the specific API.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Analysis:

-

Inject the standard solutions in sequence, starting with the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the API sample solution.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity in the API sample by interpolating its peak area against the calibration curve.

-

Express the impurity level as a percentage relative to the API concentration.

-

Role in Drug Development & Safety

Pharmaceutical Context

This compound is not an active pharmaceutical ingredient but rather a critical process-related impurity found during the synthesis of the mucolytic agents Ambroxol and Bromhexine.[6] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Ambroxol EP Impurity A" and "Bromhexine EP Impurity A".[1][2] Its presence must be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product. Therefore, highly pure this compound is synthesized and used as a reference standard for analytical method development, validation, and routine quality control testing.[1][2]

Safety and Handling

This compound is classified with GHS hazard statements, indicating potential health risks upon exposure.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. | |

| H315: Causes skin irritation. | ||

| H319: Causes serious eye irritation. | ||

| H335: May cause respiratory irritation. | ||

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personnel handling this substance should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

References

- 1. Bromhexine EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]

- 2. Ambroxol EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]

- 3. Bromhexine EP Impurity A | CAS Number 50739-76-9 [klivon.com]

- 4. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 5. 50739-76-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. This compound CAS 50739-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

physical and chemical properties of 2-Amino-3,5-dibromobenzyl alcohol

2-Amino-3,5-dibromobenzyl Alcohol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzyl alcohol (CAS No: 50739-76-9) is a halogenated aromatic amino alcohol.[1][2] It holds significance in the pharmaceutical industry primarily as a known byproduct and intermediate in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[2][3] Its chemical structure, featuring an amino group and a primary alcohol on a dibrominated benzene ring, makes it a subject of interest for synthetic chemists and drug development professionals. Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and the development of new synthetic routes. This guide provides a detailed overview of its core properties, experimental protocols, and relevant chemical relationships.

Core Physical and Chemical Properties

The fundamental properties of 2-Amino-3,5-dibromobenzyl alcohol are summarized below. These values are critical for its handling, storage, and application in a laboratory or industrial setting.

Table 1: Physical and Chemical Data for 2-Amino-3,5-dibromobenzyl alcohol

| Property | Value | Reference(s) |

| CAS Number | 50739-76-9 | [1][2][3] |

| Molecular Formula | C₇H₇Br₂NO | [1][2][3] |

| Molecular Weight | 280.94 g/mol | [1][3] |

| Appearance | Assumed to be an off-white to pale yellow solid crystalline compound. | [4] |

| Melting Point | 146-148 °C | [3][5] |

| Boiling Point | 366.3 ± 37.0 °C (Predicted) | [3] |

| Density | 2.037 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.683 | [5] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [3][6] |

Spectroscopic and Chemical Characteristics

Chemical Structure

The molecule consists of a benzyl alcohol backbone substituted with an amino group at position 2 and bromine atoms at positions 3 and 5.

Reactivity

The presence of amino and alcohol functional groups allows for a range of chemical reactions. The amino group can undergo diazotization, acylation, and alkylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid and can participate in esterification and etherification reactions. The aromatic ring can undergo further substitution, although the existing substituents will influence the position and feasibility of such reactions.

Spectroscopic Data

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption in the 3300-3400 cm⁻¹ range, characteristic of the O-H stretching vibration of the alcohol, which is broadened by hydrogen bonding.[7] N-H stretching vibrations from the primary amine would appear in the 3200-3400 cm⁻¹ region. A strong C-O stretching band for the primary alcohol should be present around 1000-1075 cm⁻¹.[7][8] Aromatic C-H and C=C stretching bands would also be visible.

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the benzyl group (-CH₂OH), and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm region.[7] The exact chemical shifts of the -OH and -NH₂ protons can vary depending on the solvent, concentration, and temperature. For the related compound, 2-Amino-5-bromobenzyl alcohol, the methylene protons (-CH₂) appear as a doublet at 4.55 ppm.[9]

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The carbon NMR would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromine, amino, and benzyl alcohol substituents, and a signal for the benzylic carbon (-CH₂OH), typically in the 60-65 ppm range.

-

Mass Spectrometry : The mass spectrum would show a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4) would be observed, which is a hallmark of dibrominated compounds. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[7]

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzyl alcohol

This protocol is based on the reduction of 2-Amino-3,5-dibromobenzaldehyde.[1]

1. Reaction Setup:

-

Charge a clean, dry glass-lined reactor with 240 kg of absolute ethanol.

-

Add 100 kg of 3,5-dibromo-2-aminobenzaldehyde to the reactor.

-

Stir the mixture until the starting material is evenly suspended.

2. Reduction:

-

Slowly add 12 kg of potassium borohydride in six separate portions. This allows for better control of the reaction temperature.

-

Maintain the reaction temperature at 20°C and continue stirring for 3 hours.[1]

3. Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting aldehyde.[1]

4. Crystallization and Isolation:

-

Once the reaction is complete, transfer the reaction liquid to a larger reactor and cool to a temperature between 0-10°C to induce crystallization.[1]

-

Collect the crystallized product by centrifugation.

5. Purification:

-

Wash the collected solid with water until the washings are neutral (verified with pH test paper).[1]

-

Spin-dry the material in the centrifuge.

6. Drying:

-

Spread the intermediate product evenly on stainless steel trays to a thickness of 1-2 cm.

-

Dry the material in a hot air circulating oven at 80°C until the moisture content is below 0.5% (approximately 6 hours).[1]

-

Cool, and weigh the final product. A yield of 99.5% has been reported for this process.[1]

Caption: High-level workflow for the synthesis of 2-Amino-3,5-dibromobenzyl alcohol.

Caption: Step-by-step process for the purification of the synthesized product.

Biological Significance and Context

The primary relevance of 2-Amino-3,5-dibromobenzyl alcohol is in the context of pharmaceutical manufacturing.

-

Ambroxol and Bromhexine Synthesis : It is identified as a byproduct in the synthesis of Ambroxol and an impurity in the synthesis of Bromhexine.[2][3] Ambroxol is a widely used secretolytic agent for treating respiratory diseases associated with excessive or viscous mucus.[10] Its precursor, 2-Amino-3,5-dibromobenzaldehyde, is a known human metabolite of Ambroxol.[11] Therefore, controlling the formation of 2-Amino-3,5-dibromobenzyl alcohol is important for ensuring the purity of the final active pharmaceutical ingredient (API).

-

Potential Biological Activity : Amino alcohols as a chemical class are known to exhibit a wide range of biological activities, including potential antibiotic and antifungal properties.[12][13] While specific bioactivity for this compound has not been detailed in the search results, its structure suggests it could be a scaffold for medicinal chemistry exploration. The in vitro metabolic activation of similar compounds like 2-aminobenzyl alcohol has been studied, indicating that such structures can be biologically transformed into reactive intermediates.[14]

Caption: Relationship of 2-Amino-3,5-dibromobenzyl alcohol to Ambroxol and Bromhexine.

2-Amino-3,5-dibromobenzyl alcohol is a well-defined chemical intermediate whose properties are of significant interest to process and development chemists in the pharmaceutical field. Its physical characteristics, such as melting point and solubility, are established, and a high-yield synthesis protocol is documented. While its primary role is that of a byproduct or impurity in the manufacture of important mucolytic drugs, its functionalized structure presents opportunities for further synthetic derivatization. A thorough understanding of its properties, as outlined in this guide, is essential for quality control in pharmaceutical manufacturing and as a foundation for future research.

References

- 1. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 4. pacificbiochem.com [pacificbiochem.com]

- 5. Page loading... [guidechem.com]

- 6. 50739-76-9|(2-Amino-3,5-dibromophenyl)methanol|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ambroxol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2-Amino-3,5-dibromophenyl)methanol

This document provides a comprehensive overview of this compound, a key chemical intermediate and known impurity in the synthesis of mucolytic agents such as Bromhexine and Ambroxol.[1][2][3][4][5]

Chemical Structure and Nomenclature

This compound is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and two bromine atoms (-Br).

References

- 1. :: this compound | Cas no:50739-76-9 | Svaklifesciences :: [svaklifesciences.com]

- 2. This compound CAS 50739-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 4. This compound CAS 50739-76-9 [homesunshinepharma.com]

- 5. epichem.com [epichem.com]

Spectroscopic Profile of (2-Amino-3,5-dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-3,5-dibromophenyl)methanol, a key impurity of the mucolytic agent Ambroxol, often referred to as Ambroxol Impurity A.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, quantification, and control of this impurity in pharmaceutical preparations.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and MS. The data presented here has been compiled from various sources and represents typical spectral characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of the carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should have a fine, consistent texture.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

The KBr pellet is placed in the sample holder of the spectrometer.

-

The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Disclaimer: The specific quantitative data for NMR, IR, and MS of this compound were not available in the provided search results. The tables are placeholders to be populated with experimental data. The experimental protocols are generalized and may need to be adapted for specific instrumentation and analytical requirements.

References

synthesis of (2-Amino-3,5-dibromophenyl)methanol from 2-aminobenzyl alcohol

An In-depth Technical Guide to the Synthesis of (2-Amino-3,5-dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-documented two-step synthetic pathway for the preparation of this compound, a key intermediate in pharmaceutical synthesis. The direct dibromination of the proposed starting material, 2-aminobenzyl alcohol, is challenging due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups, which can lead to a mixture of products and a lack of regioselectivity. Therefore, a more reliable two-step approach is presented, commencing with the selective bromination of 2-aminobenzaldehyde, followed by the reduction of the resulting aldehyde to the target primary alcohol.

Overall Synthetic Pathway

The synthesis is a two-step process:

-

Step 1: Electrophilic Aromatic Bromination. 2-aminobenzaldehyde is treated with a brominating agent to yield 2-amino-3,5-dibromobenzaldehyde. The strong ortho-, para-directing effect of the amino group governs the regioselectivity of this reaction, favoring substitution at the 3 and 5 positions.

-

Step 2: Reduction. The aldehyde functional group of 2-amino-3,5-dibromobenzaldehyde is selectively reduced to a primary alcohol using a suitable reducing agent, yielding the final product, this compound.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

This protocol is based on the direct bromination of 2-aminobenzaldehyde.[1][2]

Materials:

-

2-aminobenzaldehyde

-

Ethanol

-

Bromine (Br₂)

-

Potassium bromide (KBr)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Distilled water

Procedure:

-

In a reaction vessel, dissolve 2-aminobenzaldehyde in ethanol and water. A typical molar ratio is approximately 4-5 parts ethanol to 1 part 2-aminobenzaldehyde.[1][2]

-

While stirring the solution, slowly add a pre-prepared mixture of bromine, potassium bromide, and water. The recommended molar ratio of 2-aminobenzaldehyde to bromine to potassium bromide is 1:1.9:9.5.[1][2]

-

The addition of the bromine solution should be controlled over a period of 30 to 50 minutes, while maintaining the reaction temperature between 5-20°C.[1]

-

After the addition is complete, continue to stir the reaction mixture for 1 hour.[1][2] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2][3][4]

-

Upon completion of the reaction, add an excess of saturated sodium bicarbonate solution with vigorous stirring until a solid precipitate forms.[1][2][3]

-

Isolate the solid product, 2-amino-3,5-dibromobenzaldehyde, by filtration and wash with water.[5][6]

Step 2: Synthesis of this compound

This protocol details the reduction of the aldehyde to the target alcohol.

Materials:

-

2-amino-3,5-dibromobenzaldehyde

-

Absolute Ethanol

-

Potassium borohydride (KBH₄)

Procedure:

-

In a clean and dry glass-lined reactor, add absolute ethanol and 2-amino-3,5-dibromobenzaldehyde.

-

Stir the mixture until the aldehyde is evenly suspended.

-

Slowly add potassium borohydride in portions, controlling the reaction temperature.

-

Stir the reaction mixture at 20°C for approximately 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the reaction mixture to 0-10°C to induce crystallization.

-

Filter the crystalline product and wash the material with water until the filtrate is neutral (check with pH test paper).

-

Dry the product to obtain this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-Amino-3,5-dibromobenzaldehyde

| Parameter | Value | Reference |

| Starting Material | 2-aminobenzaldehyde | [1][2][3] |

| Brominating Agent | Bromine (Br₂) | [1][2][3] |

| Co-reagent | Potassium Bromide (KBr) | [1][2][3] |

| Solvent | Ethanol/Water | [1][2][3] |

| Molar Ratio (Substrate:Br₂:KBr) | 1 : 1.93 : 9.5 | [3][4] |

| Reaction Temperature | 5-20°C | [1][2] |

| Reaction Time | 1 hour (post-addition) | [1][2] |

| Yield | ~91% | [3] |

| Purity | ~99.4% | [3] |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-amino-3,5-dibromobenzaldehyde |

| Reducing Agent | Potassium Borohydride (KBH₄) |

| Solvent | Absolute Ethanol |

| Reaction Temperature | 20°C |

| Reaction Time | 3 hours |

| Yield | 99.5% |

| Purity | Not specified |

Workflow Visualization

Caption: Experimental workflow for the two-step synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. CN107488124A - The synthetic method of the dibromo benzaldehyde of 2 amino 3,5 - Google Patents [patents.google.com]

- 3. 2-Amino-3,5-dibromobenzaldehyde | 50910-55-9 [chemicalbook.com]

- 4. CN107488126A - The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Mechanism of Bromination of 2-Aminobenzyl Alcohol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key considerations for the bromination of 2-aminobenzyl alcohol derivatives. This class of compounds is pivotal in the synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of their bromination essential for controlled and efficient synthesis.

Core Mechanistic Principles

The bromination of 2-aminobenzyl alcohol derivatives can proceed through two primary mechanistic pathways, dictated by the reaction conditions: Electrophilic Aromatic Substitution (EAS) on the benzene ring and Free Radical Bromination at the benzylic position. A competing pathway of Oxidation of the benzyl alcohol can also occur.

Electrophilic Aromatic Substitution (EAS)

This is the most common pathway for the bromination of the aromatic ring. The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The mechanism is a two-step process involving the formation of a positively charged intermediate known as an arenium ion (or sigma complex)[1].

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring, primarily the amino (-NH₂) and the hydroxymethyl (-CH₂OH) groups. Both are activating groups and ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The amino group is a significantly stronger activating group than the hydroxymethyl group.[2][3][4]

Due to the strong activation by the amino group, direct bromination of 2-aminobenzyl alcohol derivatives often leads to multiple bromination products and can be difficult to control.[2][5] To achieve regioselectivity, a common strategy is to start with a precursor where the bromine atom is already in the desired position.[3]

The choice of brominating agent is crucial. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst, it can lead to over-bromination.[1] Milder brominating agents like N-bromosuccinimide (NBS) are often preferred for better control.[3][6] The solvent can also play a significant role in the reactivity and selectivity of the bromination.[2]

Free Radical Bromination

This pathway targets the benzylic position (the carbon atom of the -CH₂OH group). This reaction proceeds via a free radical chain mechanism and is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN)[7]. N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[8][9]

The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position susceptible to radical attack[8][9].

Competing Oxidation

Under certain conditions, particularly with some brominating agents or in the presence of other oxidizing agents, the benzyl alcohol functionality can be oxidized to the corresponding benzaldehyde.[10][11][12] It is important to select reaction conditions that favor bromination over oxidation.

Experimental Protocols and Data

Regioselective Bromination via Electrophilic Aromatic Substitution

Achieving selective monobromination on the aromatic ring of 2-aminobenzyl alcohol derivatives often requires protection of the highly activating amino group or starting from a pre-brominated precursor.

Example Protocol: Bromination of Acetanilide (as a model for a protected 2-aminobenzyl alcohol derivative)

This protocol demonstrates the principle of reducing the activating effect of the amino group by converting it to an amide.

-

Protection of the Amino Group: 2-Aminobenzyl alcohol is reacted with acetic anhydride to form 2-(acetylamino)benzyl alcohol.

-

Bromination: The protected compound is dissolved in acetic acid. A solution of bromine in acetic acid is added dropwise with stirring at room temperature.

-

Work-up: The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized.

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2-(acetylamino)benzyl alcohol | Br₂ | Acetic Acid | 25 | 4-Bromo-2-(acetylamino)benzyl alcohol | ~80-90 | General procedure adapted from EAS principles |

Example Protocol: Synthesis of 2-Amino-5-bromobenzaldehyde (Illustrating synthesis from a pre-brominated precursor followed by oxidation)

This method avoids direct bromination of the sensitive 2-aminobenzyl alcohol.

-

Starting Material: 2-Amino-5-bromobenzoic acid.

-

Reduction: The benzoic acid is reduced to the corresponding benzyl alcohol.

-

Oxidation: The resulting 2-amino-5-bromobenzyl alcohol is then selectively oxidized to the aldehyde using a copper(I)/TEMPO catalyzed aerobic oxidation.[10]

| Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 2-Amino-5-bromobenzyl alcohol | Cu(I) catalyst, TEMPO, O₂ | 2-Amino-5-bromobenzaldehyde | Not specified | Not specified | [10] |

Benzylic Bromination

Example Protocol: Benzylic Bromination of a Toluene Derivative (as a model)

This protocol illustrates the conditions for benzylic bromination.

-

Reaction Setup: A solution of the toluene derivative and N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (or a safer alternative like acetonitrile) is prepared.

-

Initiation: A radical initiator (e.g., AIBN) is added, or the mixture is exposed to UV light.

-

Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Work-up: The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The product is purified by chromatography or distillation.

| Substrate | Reagent | Initiator | Solvent | Product | Yield (%) | Reference |

| Toluene derivative | NBS | AIBN or UV light | CCl₄ or CH₃CN | Benzylic bromide | Variable | [7][9] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 5. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (2-Amino-3,5-dibromophenyl)methanol in Ambroxol Synthesis: A Technical Guide on its Origin as a Process Impurity

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide clarifies the precise role of (2-Amino-3,5-dibromophenyl)methanol in the synthesis of the mucolytic agent Ambroxol. Contrary to a potential misconception of it being a primary starting material, this compound is identified as Ambroxol Impurity A, a critical process-related impurity that requires careful monitoring and control during manufacturing. The predominant and industrially favored synthesis of Ambroxol commences with 2-Amino-3,5-dibromobenzaldehyde, which undergoes a "one-pot" reductive amination with trans-4-aminocyclohexanol.[1][2] This guide will elucidate this primary synthetic pathway, detail the formation of this compound, and provide comprehensive experimental protocols and quantitative data to aid in its control.

The Primary Synthesis of Ambroxol Hydrochloride

The most efficient and widely adopted method for Ambroxol synthesis is a two-step, one-pot reaction.[2] This process involves the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form a Schiff base intermediate. This intermediate is then reduced in-situ to yield Ambroxol, which is subsequently converted to its hydrochloride salt for pharmaceutical use.[2]

The overall reaction can be summarized as follows:

-

Condensation: 2-Amino-3,5-dibromobenzaldehyde reacts with trans-4-aminocyclohexanol to form the imine intermediate, trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol (also known as Ambroxol Impurity C).[1]

-

Reduction: The Schiff base is then reduced to the secondary amine, Ambroxol.[1]

-

Salification: The Ambroxol base is treated with hydrochloric acid to form the stable Ambroxol Hydrochloride salt.[1]

This compound as Ambroxol Impurity A

This compound is recognized by the European Pharmacopoeia as Ambroxol Impurity A.[1][3] Its formation is a critical concern during the synthesis of Ambroxol. This impurity arises from the reduction of the starting material, 2-Amino-3,5-dibromobenzaldehyde, if the reducing agent is added before the condensation reaction is complete.[1]

Quantitative Data for Ambroxol Synthesis

The following tables summarize key quantitative parameters for the synthesis of Ambroxol Hydrochloride, with a focus on minimizing impurity formation.

| Parameter | Recommended Value/Range | Reference |

| Reactant Ratio | ||

| 2-Amino-3,5-dibromobenzaldehyde | 1.0 equivalent | [1] |

| trans-4-aminocyclohexanol | 1.1 - 1.2 equivalents | [1] |

| Sodium Borohydride | 1.2 - 1.5 equivalents | [1] |

| Reaction Conditions | ||

| Condensation Temperature | 60 - 65 °C (in Methanol) | [1][4] |

| Condensation Time | 3 - 8 hours | [1] |

| Reduction Temperature | 20 - 30 °C | [1] |

| Reduction Time | ~ 6 hours | [1] |

| Salification pH | 1 - 2 | [1] |

| Crystallization Temperature | 0 - 5 °C | [1] |

| Solvents | ||

| Primary Synthesis | Methanol or Ethanol | [1] |

| Recrystallization | 30% Methanol in Water | [4] |

| Reported Yields and Purity | |

| Crude Product Yield | 81.4% - 82.8% |

| Crude Product Purity | 99.27% - 99.43% |

| Final Product Purity (after recrystallization) | > 99.9% |

Experimental Protocols

"One-Pot" Synthesis of Ambroxol Hydrochloride

This protocol is adapted from established methods and aims to provide a reliable procedure for laboratory-scale synthesis.[1][4]

Materials:

-

2-Amino-3,5-dibromobenzaldehyde

-

trans-4-aminocyclohexanol

-

Methanol

-

Sodium Borohydride

-

Hydrochloric Acid

Procedure:

-

Condensation:

-

In a reaction vessel, charge 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and methanol.

-

Add trans-4-aminocyclohexanol (1.2 eq).

-

Heat the mixture to reflux (approximately 60-65°C) and stir for 3-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting aldehyde.[1]

-

-

Reduction:

-

Cool the reaction mixture to 20-30°C.

-

Portion-wise, add sodium borohydride (1.2-1.5 eq), ensuring the temperature is maintained.

-

Stir the mixture for approximately 6 hours at this temperature.

-

Monitor the disappearance of the Schiff base intermediate (Impurity C) by TLC or HPLC.[1]

-

-

Salification and Isolation:

-

Cool the reaction mixture to 10-20°C.

-

Slowly add hydrochloric acid to adjust the pH to 1-2.

-

Further cool the mixture to 0-5°C and stir for 2-4 hours to facilitate complete crystallization.

-

Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to obtain Ambroxol hydrochloride.[1]

-

Recrystallization of Ambroxol Hydrochloride

To achieve high purity suitable for pharmaceutical use, a recrystallization step is necessary.

Procedure:

-

Take the crude Ambroxol Hydrochloride.

-

Slowly add a 30% methanol aqueous solution while stirring.

-

Heat the mixture to reflux until all the solid dissolves.

-

Decolorize with activated carbon if necessary.

-

Cool the solution to 0-5°C and allow it to crystallize for 8 hours.

-

Filter the purified crystals, wash with a cold solvent, and dry.[4]

Visualization of Synthesis and Impurity Formation

The following diagrams illustrate the logical flow of the Ambroxol synthesis and the points at which key impurities can form.

References

(2-Amino-3,5-dibromophenyl)methanol as a Bromhexine Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3,5-dibromophenyl)methanol, identified as Bromhexine Impurity A, is a critical substance for monitoring in the quality control of Bromhexine hydrochloride, a widely used mucolytic agent.[1][2][3][4][5][6] The presence of this and other impurities can impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical detection methodologies, and its relationship within the broader context of Bromhexine impurities. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and drug development professionals in managing this specific impurity.

Introduction to Bromhexine and its Impurities

Bromhexine is a synthetic derivative of vasicine, an alkaloid from Adhatoda vasica.[7] It is clinically used to treat respiratory disorders by reducing the viscosity of mucus.[7] The European Pharmacopoeia (EP) lists several impurities of Bromhexine, including Impurity A, which is chemically identified as this compound.[1][4] This compound is also recognized as an impurity of Ambroxol, a metabolite of Bromhexine.[1][4][6] The control of impurities is a mandatory requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.

Synthesis and Formation of this compound

This compound is a key intermediate in some synthetic routes of Bromhexine and can also arise as a degradation product.

Synthetic Pathway

A common method for the synthesis of Bromhexine hydrochloride involves the reduction of 2-amino-3,5-dibromobenzaldehyde to form this compound. This intermediate is then further reacted to produce the final active pharmaceutical ingredient (API).

Experimental Protocol for Synthesis

The synthesis of this compound from 2-amino-3,5-dibromobenzaldehyde is a key step.[7][8]

Step A: Reduction to this compound [7][8]

-

Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.[7][8]

-

Maintain the temperature below 30°C and add sodium borohydride in batches.[7][8]

-

Filter the mixture. The resulting filter cake contains this compound.[7][8]

-

For further purification, the filter cake can be dissolved in tetrahydrofuran (THF).[7]

Analytical Methodologies for Impurity Detection

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for the detection and quantification of Bromhexine and its impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of Bromhexine hydrochloride and its impurities is crucial for quality control.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |

| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 4.0) (60:40 v/v)[9] |

| Flow Rate | 1.5 mL/min[10] |

| Detection Wavelength | 240 nm[10] or 248 nm[11] |

| Column Temperature | 40°C[10] |

| Injection Volume | 10 µL or 20 µL[9][12] |

Table 2: HPLC Method Validation Data [10]

| Parameter | Bromhexine HCl | Impurity B | Impurity C |

| Linearity Range (µg/mL) | 4.00 - 40.00 | 0.20 - 10.00 | 0.50 - 10.00 |

| Limit of Detection (LOD) (µg/mL) | 0.06 | 0.05 | 0.13 |

| Limit of Quantification (LOQ) (µg/mL) | 0.19 | 0.15 | 0.38 |

Experimental Protocol for HPLC Analysis

-

Preparation of Solutions:

-

Phosphate Buffer (0.025 M, pH 4.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[9]

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 ratio. Degas by sonication for 15 minutes.[9]

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bromhexine HCl reference standard and dissolve in 100 mL of the mobile phase.[9]

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations from 1.0 µg/mL to 50.0 µg/mL.[9]

-

-

Sample Preparation (from biological matrix):

-

Pipette 500 µL of the sample (e.g., plasma) into a microcentrifuge tube.[9]

-

Add 1.0 mL of ice-cold acetonitrile to precipitate proteins.[9]

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.[9]

-

Collect the clear supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[9]

-

-

Chromatographic Run:

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of Bromhexine and its impurities.

Table 3: HPTLC System Parameters [10]

| Parameter | Condition |

| Stationary Phase | Silica gel plates |

| Developing System | Hexane : Acetone : Ammonia solution (9 : 0.5 : 0.08, by volume) |

| Detection | UV scanning at 240 nm |

Table 4: HPTLC Method Validation Data [10]

| Parameter | Bromhexine HCl | Impurity B | Impurity C |

| Linearity Range (µ g/band ) | 0.40 - 10.00 | 0.20 - 2.00 | 0.20 - 2.00 |

| Limit of Detection (LOD) (µ g/band ) | 0.11 | 0.06 | 0.05 |

| Limit of Quantification (LOQ) (µ g/band ) | 0.34 | 0.17 | 0.16 |

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Bromhexine hydrochloride has been subjected to various stress conditions to observe its degradation profile.

Table 5: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Observation | Reference |

| Acidic (0.1N HCl) | Degradation observed. | [11] |

| Alkaline (0.1N NaOH) | Significant degradation. | [11] |

| Oxidative (3.0% H₂O₂) | Degradation observed. | [11] |

| Thermal (70°C) | Degradation observed. | [11] |

| Photolytic (UV light at 254 nm) | Degradation observed. | [11] |

In a study, refluxed acidic or neutral aqueous solutions of Bromhexine showed four degradation products.[13] However, crystalline Bromhexine is relatively stable.[13]

Pharmacopeial Specifications

Pharmacopeias provide limits for impurities in drug substances. The British Pharmacopoeia specifies a limit for Impurity C in Bromhexine Hydrochloride at a maximum of 0.15%.[14] For unspecified impurities, the limit is typically a maximum of 0.10% for each impurity.[14]

Conclusion

The control of this compound as Bromhexine Impurity A is a critical aspect of ensuring the quality and safety of Bromhexine hydrochloride. This technical guide has provided a detailed overview of the synthesis, analytical methodologies, and regulatory considerations for this impurity. The presented experimental protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry. A thorough understanding and implementation of robust analytical methods are essential for the effective monitoring and control of this and other related impurities in Bromhexine.

References

- 1. Bromhexine EP Impurity A | 50739-76-9 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. epichem.com [epichem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. :: this compound | Cas no:50739-76-9 | Svaklifesciences :: [svaklifesciences.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of bromhexine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

- 12. drugfuture.com [drugfuture.com]

- 13. [The stability of bromhexine and the structure of its degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to (2-Amino-3,5-dibromophenyl)methanol: Discovery, Synthesis, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3,5-dibromophenyl)methanol, a compound of significant interest within the pharmaceutical industry, holds a unique position not as a therapeutic agent itself, but as a critical process intermediate and a designated impurity in the synthesis of the mucolytic agents Bromhexine and Ambroxol. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its physicochemical data. The document elucidates the compound's role as a European Pharmacopoeia-listed impurity and explores the notable absence of dedicated pharmacological studies, highlighting its current status as a substance primarily of interest for process control and analytical standard development in the manufacturing of widely used respiratory medications.

Discovery and History

The history of this compound is intrinsically linked to the development of the mucolytic drugs Bromhexine and its active metabolite, Ambroxol. Bromhexine was first developed in the late 1950s and patented in 1961, with Ambroxol following, being patented in 1966 and introduced for medical use in 1979.

This compound emerged not from a direct discovery effort but as a consequence of the chemical synthesis and analysis of these active pharmaceutical ingredients (APIs). It is formally recognized as Ambroxol EP Impurity A and Bromhexine EP Impurity A in the European Pharmacopoeia, signifying its official status as a known and monitored impurity in the production of these drugs.[1][2] Its "discovery" can therefore be attributed to the analytical chemists and process chemists working on the development and quality control of Bromhexine and Ambroxol, likely in the 1960s and 1970s, who first identified and characterized this process-related impurity.

The compound's primary significance lies in its role as a reference standard for impurity profiling in the quality control of Bromhexine and Ambroxol, ensuring the safety and efficacy of the final drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 50739-76-9 | [3] |

| Molecular Formula | C₇H₇Br₂NO | [3] |

| Molecular Weight | 280.94 g/mol | [4] |

| Appearance | White to off-white or pale-yellow solid | [5] |

| Melting Point | 146-148 °C | [4][5] |

| Boiling Point (Predicted) | 366.3 ± 37.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 2.037 ± 0.06 g/cm³ | [4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-3,5-dibromobenzyl alcohol, Ambroxol Impurity A, Bromhexine Impurity A | [1][2][4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-amino-3,5-dibromobenzaldehyde. A detailed experimental protocol based on established chemical literature is provided below.

Synthesis of this compound from 2-Amino-3,5-dibromobenzaldehyde

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent, potassium borohydride.

Materials:

-

2-Amino-3,5-dibromobenzaldehyde

-

Potassium borohydride (KBH₄)

-

Absolute Ethanol

-

Water

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a clean and dry reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol with stirring.

-

Reduction: Cool the solution in a cooling bath. Slowly add potassium borohydride to the stirred solution in portions, maintaining the temperature of the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After the reaction is complete, the reaction mixture is typically quenched by the slow addition of water. The product may precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Role as a Pharmaceutical Impurity

The primary context in which this compound is encountered is as a process-related impurity in the manufacturing of Bromhexine and Ambroxol. Its presence is a result of the specific synthetic routes employed for these APIs. As a designated impurity in the European Pharmacopoeia, its levels are strictly monitored to ensure the quality, safety, and consistency of the final drug products.

Pharmacological and Biological Activity

A thorough review of the scientific literature reveals a significant absence of studies on the pharmacological, toxicological, or biological activity of this compound itself. Research efforts have been concentrated on the parent compounds, Bromhexine and Ambroxol.

-

Bromhexine: A mucolytic agent that increases the production of serous mucus in the respiratory tract, making phlegm less viscous and easier to expectorate.

-

Ambroxol: A metabolite of Bromhexine, it also possesses mucolytic and secretolytic properties. Additionally, it has been shown to have anti-inflammatory, antioxidant, and local anesthetic effects.

Given that this compound is treated as an impurity to be minimized in the final drug product, it is presumed to be devoid of significant therapeutic activity. However, the lack of published data means that its full biological profile has not been publicly elucidated. This represents a potential area for future research, particularly in the context of drug safety and toxicology.

Conclusion

This compound is a compound whose scientific and industrial relevance is defined by its role as a key intermediate and a controlled impurity in the synthesis of the widely used mucolytic drugs Bromhexine and Ambroxol. While its physicochemical properties and synthesis are well-characterized, there is a notable lack of information regarding its own biological activity. For researchers and professionals in drug development, this compound serves as a crucial reference standard for ensuring the purity and safety of pharmaceutical products. Future investigations into its potential biological effects could provide a more complete understanding of the impurity profiles of Bromhexine and Ambroxol.

References

- 1. epichem.com [epichem.com]

- 2. :: this compound | Cas no:50739-76-9 | Svaklifesciences :: [svaklifesciences.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]

- 5. This compound CAS 50739-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinazolines from (2-Amino-3,5-dibromophenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The strategic incorporation of halogen atoms, such as bromine, into the quinazoline scaffold can significantly enhance pharmacological potency and modulate pharmacokinetic properties. The starting material, (2-Amino-3,5-dibromophenyl)methanol, is a valuable precursor for the synthesis of 6,8-dibromo-substituted quinazolines. These compounds are of particular interest in drug discovery, especially in the development of kinase inhibitors. For instance, the 4-anilinoquinazoline scaffold is present in several U.S. FDA-approved anticancer drugs that target the epidermal growth factor receptor (EGFR), such as gefitinib and erlotinib.[2]

The primary synthetic strategy involves an acceptorless dehydrogenative coupling (ADC) or an oxidation-condensation cascade. In these approaches, the benzyl alcohol group of the starting material is first oxidized in situ to an aldehyde. This reactive intermediate then undergoes condensation with a suitable nitrogen-containing component (such as a nitrile, amide, or amine with an external ammonia source), followed by intramolecular cyclization and aromatization to yield the final quinazoline ring system.[4][5][6]

General Synthetic Workflow

The synthesis of 6,8-dibromoquinazolines from this compound generally follows a two-stage process within a single pot: an initial oxidation of the alcohol to an aldehyde, followed by a condensation and cyclization sequence with a nitrogen source. Various transition-metal catalysts can facilitate this transformation efficiently.

Caption: General synthetic pathway from this compound.

Application Notes: Kinase Inhibition

Quinazoline derivatives are renowned for their role as protein kinase inhibitors. Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 4-aminoquinazoline scaffold is particularly effective at targeting the ATP-binding site of kinases like EGFR. The 6,8-dibromo substitution pattern on the quinazoline core can enhance binding affinity and selectivity. The inhibition of the EGFR signaling pathway blocks downstream cascades, such as the RAS-RAF-MEK-ERK pathway, thereby preventing tumor cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of quinazolines from 2-aminoaryl methanols.[4][5][6] Researchers should optimize conditions for their specific substrates.

Protocol 1: Cobalt-Catalyzed Dehydrogenative Annulation with Nitriles

This protocol describes an efficient one-pot synthesis of 2-substituted-6,8-dibromoquinazolines via a cobalt-catalyzed acceptorless dehydrogenative coupling of this compound with various nitriles.[4][6]

Materials:

-

This compound

-

Substituted nitrile (e.g., Benzonitrile)

-

Co(OAc)₂·4H₂O (Cobalt(II) acetate tetrahydrate)

-

t-BuOK (Potassium tert-butoxide)

-

tert-Amyl alcohol (Solvent)

-

Standard inert atmosphere glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating block

Procedure:

-

To an oven-dried Schlenk tube under an air atmosphere, add this compound (0.5 mmol, 1.0 equiv).

-

Add the substituted nitrile (1.0 mmol, 2.0 equiv), Co(OAc)₂·4H₂O (0.05 mmol, 10 mol%), and t-BuOK (1.0 mmol, 2.0 equiv).

-

Add tert-Amyl alcohol (2.0 mL) as the solvent.

-

Seal the Schlenk tube and place it in a preheated oil bath or heating block at 95 °C.

-

Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted-6,8-dibromoquinazoline.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Iron-Catalyzed Dehydrogenative Coupling with Amides

This method provides a route to 2-substituted-6,8-dibromoquinazolines using readily available amides as the nitrogen source, catalyzed by an inexpensive iron salt.[4]

Materials:

-

This compound

-

Substituted primary amide (e.g., Benzamide)

-

FeCl₂·4H₂O (Iron(II) chloride tetrahydrate)

-

1,10-Phenanthroline (Ligand)

-

CsOH·H₂O (Cesium hydroxide monohydrate)

-

Toluene (Solvent)

-

Standard inert atmosphere glassware

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (0.5 mmol, 1.0 equiv), the primary amide (0.6 mmol, 1.2 equiv), FeCl₂·4H₂O (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.055 mmol, 11 mol%), and CsOH·H₂O (1.0 mmol, 2.0 equiv).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Seal the tube and immerse it in a preheated oil bath at 130 °C.

-

Stir the reaction mixture for 24 hours. Monitor progress by TLC.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

-

Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the target quinazoline.

-

Characterize the purified product using appropriate analytical techniques.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 6,8-dibromoquinazolines. Yields are based on representative examples from the literature for similar transformations.

| Protocol | Catalyst System | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Reported Yield Range (%)[4][5][6] |

| 1 | Co(OAc)₂·4H₂O / t-BuOK | Nitrile | tert-Amyl alcohol | 95 | 24 | 60 - 95 |

| 2 | FeCl₂·4H₂O / Phenanthroline | Primary Amide | Toluene | 130 | 24 | 43 - 92 |

Note: Yields are highly dependent on the specific nitrile or amide substrate used. Optimization may be required.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The solvents and reagents used are flammable and/or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions under pressure or at high temperatures should be performed with appropriate caution and safety shields.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

Application Notes and Protocols for the Use of (2-Amino-3,5-dibromophenyl)methanol as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the quinazoline and quinazolinone scaffolds. The presence of an amino group, a primary alcohol, and two bromine atoms on the phenyl ring allows for a diverse range of chemical transformations. The resulting 6,8-dibrominated heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize their biological applications.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in its conversion to key intermediates, such as 2-amino-3,5-dibromobenzaldehyde, which can then be cyclized to form various heterocyclic systems. Alternatively, multi-step one-pot syntheses can be employed to directly access complex quinazolinone derivatives.

Protocol 1: Oxidation of this compound to 2-Amino-3,5-dibromobenzaldehyde

A crucial step in utilizing this compound is its oxidation to the corresponding aldehyde. This intermediate is a direct precursor for the synthesis of various quinazolines.

Experimental Protocol:

-

To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane or acetonitrile, add an oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

-

Wash the celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,5-dibromobenzaldehyde.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: One-Pot Synthesis of 6,8-Dibromo-4(3H)-quinazolinones

This protocol describes a one-pot synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones starting from a close derivative of the title compound, methyl 3,5-dibromoanthranilate, which can be conceptually derived from this compound via oxidation and esterification. This efficient method avoids the isolation of intermediates.[1]

Experimental Protocol:

-

A mixture of methyl 3,5-dibromoanthranilate (0.005 mol) and acetic anhydride is heated.[1]

-

This leads to the formation of the intermediate, 2-methyl-6,8-dibromo-4H-benzo[d][2][3]-oxazin-4-one.[1]

-

The reaction mixture is stirred for 30 minutes.[2]

-

A primary amine or hydrazine hydrate (0.01 mol) is added to the reaction mixture along with ethanol as a solvent.[1]

-

The mixture is heated under reflux with stirring for approximately 3 hours, or until TLC indicates the consumption of the starting material.[1]

-

Upon completion, the reaction mixture is filtered.[2]

-

The filtrate is extracted with ethyl acetate.[2]

-

The organic layer is allowed to evaporate at room temperature to yield the solid product.[2]

-

The crude product can be recrystallized from a suitable solvent like ethanol or a hexane-dichloromethane mixture to afford the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.[1]

Data Presentation: Synthesis of 6,8-Dibromo-4(3H)-quinazolinone Derivatives

The following table summarizes representative quantitative data for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives using methods starting from precursors like 3,5-dibromoanthranilic acid and its esters.

| Entry | Starting Material | Reagents | Product | Reaction Conditions | Yield (%) | M.P. (°C) |

| 1 | Methyl 3,5-dibromoanthranilate | Acetic anhydride, Hydrazine hydrate | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | Reflux in ethanol, 3h | 93 | 75-77 |

| 2 | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | p-Aminoacetophenone | 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | Fusion at 150°C, 2h | 85 | 240 |

Biological Applications and Signaling Pathways

Derivatives of 6,8-dibromoquinazolines synthesized from this compound have shown significant potential in various therapeutic areas.

Anticancer Activity and Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Numerous quinazolinone derivatives have been identified as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.

Several 6-bromo- and 6,8-dibromo-quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[4] Some of these compounds have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), both of which are established targets in cancer therapy.[4]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights where quinazolinone derivatives can exert their inhibitory effects.

Anticonvulsant Activity

Certain Schiff bases derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been reported to possess significant anticonvulsant activity.[2] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission.

The following workflow outlines the general process for evaluating the anticonvulsant activity of newly synthesized compounds.

Antimicrobial Activity